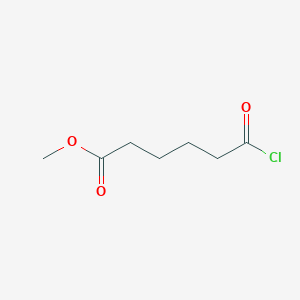

Methyl adipoyl chloride

Description

Properties

IUPAC Name |

methyl 6-chloro-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLGIEZOMYJKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956850 | |

| Record name | Methyl 6-chloro-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35444-44-1 | |

| Record name | Hexanoic acid, 6-chloro-6-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35444-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-6-oxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035444441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-chloro-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloro-6-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Adipoyl Chloride from Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to produce methyl adipoyl chloride, a valuable bifunctional chemical intermediate, starting from adipic acid. The process is a two-step synthesis involving the selective mono-esterification of adipic acid to yield monomethyl adipate (B1204190), followed by the conversion of the remaining carboxylic acid moiety to an acyl chloride. This document details the experimental protocols, summarizes key quantitative data, and provides visual diagrams of the reaction pathway and experimental workflow.

Step 1: Synthesis of Monomethyl Adipate

The initial step in the synthesis is the selective mono-esterification of adipic acid. This reaction must be carefully controlled to favor the formation of the monoester over the diester by-product, dimethyl adipate. Various methods exist, including catalyst-driven reactions in organic solvents.

Experimental Protocol: Catalytic Mono-esterification

This protocol is a composite method based on established procedures utilizing solid acid catalysts or direct esterification.[1][2][3]

-

Catalyst Preparation (if applicable): If using a macroporous cation exchange resin (e.g., Amberlyst 15), wash the resin sequentially with an acid solution, an alkali solution, and again with an acid solution. Follow this by washing with deionized water until the eluent is neutral. Dry the resin to remove surface moisture before use.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid, a suitable solvent (e.g., toluene), and the catalyst.[1][4] Alternatively, for a simpler procedure, adipic acid can be reacted directly with an excess of methanol, which also serves as the solvent.[2][3]

-

Esterification:

-

Method A (Catalyst in Toluene): Heat the mixture to the desired reaction temperature (e.g., 50°C). Slowly add the esterifying agent (e.g., methyl formate (B1220265) or methanol) dropwise over several hours.[1] Maintain the temperature and stir the mixture for the prescribed reaction time (e.g., 3-6 hours).

-

Method B (Methanol as Reagent and Solvent): Add adipic acid to a significant molar excess of methanol. Heat the mixture at a controlled temperature (e.g., 25-50°C) and stir for an extended period (e.g., 24 hours) to achieve conversion.[2]

-

-

Work-up and Purification:

-

After the reaction is complete, filter the mixture while hot to remove the solid catalyst.[1]

-

Cool the filtrate to allow any unreacted adipic acid to precipitate, which can then be removed by a second filtration.[1]

-

Wash the resulting solution with deionized water to remove any remaining acid or catalyst residues.[1]

-

Remove the solvent (and excess methanol, if used) under reduced pressure.

-

The crude monomethyl adipate can be further purified by vacuum distillation to yield the final product.[1]

-

Data Presentation: Monomethyl Adipate Synthesis

The following table summarizes quantitative data from various cited methodologies for the synthesis of monomethyl adipate.

| Parameter | Method 1[1] | Method 2[2] | Method 3[4] |

| Starting Material | Adipic Acid | Adipic Acid | Adipic Acid |

| Esterifying Agent | Methyl Formate | Methanol | Methanol |

| Catalyst | Cation Exchange Resin | Al₂O₃ | Amberlyst 15 |

| Solvent | Toluene | Methanol | Methanol |

| Temperature | 50°C | 25°C | 50-60°C (reflux) |

| Reactant Ratio | Adipic Acid:Methyl Formate (1:2 mol) | Adipic Acid:Methanol (1:50 equiv) | Adipic Acid:Methanol (1:20 mol) |

| Reaction Time | 3 hours | 24 hours | Not specified |

| Yield | 96.5% | 80% | High conversion noted |

| Purity | 99.38% (GC) | High selectivity to monoester | Not specified |

Step 2: Synthesis of this compound

The second step involves the conversion of the free carboxylic acid group on monomethyl adipate into an acyl chloride. This is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is analogous to the synthesis of adipoyl dichloride from adipic acid.[5][6]

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is adapted from the well-established procedure for converting dicarboxylic acids to their corresponding dichlorides.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO₂ by-products), place the monomethyl adipate. The reaction should be conducted under anhydrous conditions in a fume hood.

-

Addition of Reagent: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 molar equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

Reaction: Gently heat the mixture to 50–60°C using a water bath.[6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[6]

-

Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.[6]

-

Final Product: The residue remaining in the flask is the crude this compound. For applications requiring high purity, the product can be further purified by vacuum distillation.[7] The boiling point of this compound is approximately 76°C at 0.8 mmHg.

Data Presentation: this compound Synthesis

Quantitative data for this specific transformation is less commonly published than for adipoyl dichloride. The parameters below are based on typical conditions for acyl chloride formation.

| Parameter | Recommended Conditions |

| Starting Material | Monomethyl Adipate |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Catalyst (Optional) | N,N-dimethylformamide (DMF) |

| Solvent | None (excess SOCl₂) or inert solvent (e.g., Toluene) |

| Temperature | 50-60°C |

| Reactant Ratio | Monomethyl Adipate:SOCl₂ (1:2 to 1:3 mol) |

| Reaction Time | 2-4 hours |

| Expected Yield | High (typically >90%) |

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step chemical transformation from adipic acid to this compound.

Experimental Workflow

This diagram outlines the general logical flow of the experimental procedure for the synthesis.

References

- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Monomethyl adipate | 627-91-8 [chemicalbook.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl Adipoyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Methyl adipoyl chloride, a key bifunctional reagent, offers significant utility in organic synthesis, particularly in the development of novel pharmaceuticals and polymers. This document provides a comprehensive overview of its chemical properties, reactivity, and handling protocols, designed to equip researchers with the critical information needed for its effective and safe application.

Core Chemical Properties

This compound is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClO₃ | [2][3][4] |

| Molecular Weight | 178.61 g/mol | [2][3][4] |

| CAS Number | 35444-44-1 | [2][3][4][5] |

| Boiling Point | 76 °C at 0.8 mmHg | [3][5] |

| Density | 1.149 g/mL at 20 °C | [5] |

| 1.148 g/mL at 25 °C | [3] | |

| Refractive Index (n20/D) | 1.4470 | [3][5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |

Reactivity Profile

The reactivity of this compound is dominated by the presence of the acyl chloride functional group, which is highly susceptible to nucleophilic attack. This reactivity makes it a valuable intermediate for introducing a six-carbon chain with a terminal methyl ester.

Reaction with Nucleophiles:

This compound readily reacts with a variety of nucleophiles, including water, alcohols, and amines, to form the corresponding carboxylic acid, esters, and amides. These reactions are typically rapid and exothermic.

Moisture Sensitivity:

Due to its high reactivity with water, this compound is classified as moisture-sensitive.[5] Exposure to atmospheric moisture will lead to hydrolysis, forming adipic acid monomethyl ester and hydrochloric acid. This necessitates handling and storage under inert and dry conditions.

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of adipic acid monomethyl ester with a chlorinating agent, such as thionyl chloride or oxalyl chloride. While a specific procedure for this direct synthesis was not detailed in the provided search results, a related synthesis of a different compound using methyl 6-chloro-6-oxohexanoate (an alternative name for this compound) as a reactant is described.[2] For the synthesis of this compound, a general procedure would be as follows:

General Synthetic Workflow:

Experimental Procedure Example (Friedel-Crafts Acylation using this compound):

The following procedure details the use of this compound (referred to as methyl 6-chloro-6-oxohexanoate) in a Friedel-Crafts acylation reaction.[2]

-

Preparation of the Catalyst Suspension: A suspension of 2.59 g (19.4 x 10⁻³ mol) of aluminum chloride in 4 ml of dichloromethane (B109758) is prepared.

-

Cooling: The suspension is cooled to -5 °C.

-

Addition of Reactants: A mixture of 0.97 ml (10.3 x 10⁻³ mol) of fluorobenzene (B45895) and 1.31 ml (8.4 x 10⁻³ mol) of methyl 6-chloro-6-oxohexanoate in 3 ml of dichloromethane is added gradually, ensuring the temperature is maintained between -4 and -7 °C.

-

Reaction: The temperature is allowed to rise to 20 °C and the mixture is stirred for 15 hours.

-

Work-up: The reaction is hydrolyzed in acidified iced water and extracted with dichloromethane.

-

Purification: The organic phase is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by chromatography on silica (B1680970) gel.

Safety and Handling

This compound is a corrosive substance that requires careful handling in a well-ventilated fume hood.[3][6]

Hazard Classifications:

-

GHS Pictogram: GHS05 (Corrosion)[3]

-

Signal Word: Danger[3]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles or a face shield.[6]

-

Hand Protection: Chemical-resistant gloves that have been inspected prior to use.[6]

-

Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[6]

-

Respiratory Protection: Use a suitable respirator when handling the material.[6]

Storage:

Store in a tightly closed container in a dry and well-ventilated place under an inert atmosphere.[5][6] It is incompatible with strong oxidizing agents, water, bases, alcohols, and amines.[7]

Emergency Procedures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[6]

This guide provides a foundational understanding of this compound for its application in research and development. For more detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl adipoyl chloride. The information presented herein is intended to support research and development activities by providing comprehensive spectral data, experimental protocols, and a visual representation of the molecular structure with corresponding proton assignments.

Data Presentation: 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound exhibits five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The integration values represent the relative number of protons for each signal, and the multiplicity describes the splitting pattern of the signal.

| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| A | 3.682 | Singlet | 3H | -OCH₃ |

| B | 2.932 | Triplet | 2H | -CH₂COCl |

| C | 2.356 | Triplet | 2H | -CH₂COOCH₃ |

| D | 1.70 - 1.75 | Multiplet | 4H | -CH₂CH₂CH₂CO- |

Note: The multiplicity and integration values are predicted based on the known chemical structure and the provided chemical shift data, as a fully interpreted spectrum with these details was not available in the searched resources.

Experimental Protocol: Acquisition of 1H NMR Spectrum

The following is a generalized protocol for the acquisition of a 1H NMR spectrum of a reactive compound such as an acyl chloride.

2.1 Sample Preparation

Due to the reactive nature of this compound, which can readily hydrolyze upon contact with moisture, it is crucial to use anhydrous deuterated solvents and dry glassware.

-

Glassware: Use a clean, dry 5 mm NMR tube. To ensure it is free of moisture, the tube can be oven-dried prior to use.

-

Sample Weighing: In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh approximately 5-20 mg of this compound.

-

Solvent Selection: A suitable anhydrous deuterated solvent must be used. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-protic compounds. Other potential solvents include deuterated benzene (B151609) (C₆D₆) or deuterated dichloromethane (B109758) (CD₂Cl₂).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen anhydrous deuterated solvent directly in the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain TMS. If not, a very small amount can be added.

-

Capping and Mixing: Securely cap the NMR tube to prevent the ingress of atmospheric moisture. Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

2.2 Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16 to 64 scans, depending on the sample concentration

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient.

-

Temperature: Standard probe temperature (e.g., 298 K).

2.3 Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption Lorentzian lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration: Integrate the area under each signal to determine the relative ratios of the protons.

Mandatory Visualization: Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled to correspond with the data in the table above.

Caption: Structure of this compound with proton assignments.

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of methyl adipoyl chloride. It details the characteristic vibrational frequencies of its functional groups, outlines the experimental protocol for obtaining an IR spectrum, and presents the data in a clear, structured format for easy interpretation. This information is critical for the identification, purity assessment, and structural elucidation of this important bifunctional molecule in research and development settings.

Introduction to the Infrared Spectroscopy of this compound

This compound (C₇H₁₁ClO₃) is a chemical intermediate possessing two distinct reactive sites: a methyl ester and an acyl chloride. This unique structure makes it a valuable building block in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other specialty chemicals. Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of its bonds.

The IR spectrum of this compound is characterized by the distinct absorption bands of its ester and acyl chloride moieties. The positions of these bands, particularly the carbonyl (C=O) stretching vibrations, are highly diagnostic and allow for the unambiguous identification of the compound.

Predicted Infrared Spectral Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound based on established group frequencies for acyl chlorides and methyl esters.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Acyl Chloride | 1815 - 1790 | Strong |

| C=O Stretch | Methyl Ester | 1750 - 1735 | Strong |

| C-H Stretch | Aliphatic (CH₂) | 2960 - 2850 | Medium to Strong |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-Cl Stretch | Acyl Chloride | 800 - 600 | Medium |

| CH₂ Bend | Aliphatic | ~1465 | Medium |

Experimental Protocol for Acquiring the IR Spectrum

The infrared spectrum of this compound, a liquid at room temperature, can be readily obtained using the neat sampling technique with salt plates.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr) and holder

-

Pasteur pipette or micropipette

-

This compound sample

-

Volatile solvent for cleaning (e.g., dry acetone (B3395972) or dichloromethane)

-

Kimwipes or other lint-free tissue

-

Fume hood

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Preparation:

-

In a fume hood, carefully clean the salt plates with a volatile solvent and a lint-free wipe. Avoid touching the polished faces of the plates with bare hands.

-

Place one to two drops of the this compound sample onto the center of one salt plate using a clean pipette.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Sample Analysis:

-

Place the assembled salt plates into the sample holder and insert it into the spectrometer's sample compartment.

-

Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the functional groups of this compound.

-

-

Cleaning:

-

After analysis, disassemble the salt plates in a fume hood.

-

Thoroughly clean the plates with a volatile solvent to remove all traces of the sample.

-

Store the clean, dry plates in a desiccator to prevent damage from atmospheric moisture.

-

Visualization of Key Concepts

The following diagrams illustrate the logical relationships in the IR spectroscopy of this compound.

Caption: Experimental workflow for obtaining the IR spectrum of a liquid sample.

Caption: Correlation between functional groups and their IR peaks.

Conclusion

The infrared spectrum of this compound provides a distinct fingerprint that is invaluable for its characterization. The strong carbonyl absorptions for the acyl chloride and methyl ester groups are the most prominent and diagnostic features of the spectrum. By following the detailed experimental protocol and referencing the provided spectral data, researchers can confidently identify and assess the purity of this versatile chemical intermediate, ensuring the integrity of their synthetic processes and final products.

An In-depth Technical Guide to the Mass Spectrometry of Methyl Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric behavior of methyl adipoyl chloride. The document outlines the fragmentation patterns observed under electron ionization and presents the data in a structured format for clarity and ease of comparison.

Introduction

This compound, with the chemical formula C7H11ClO3, is a bifunctional molecule containing both a methyl ester and an acyl chloride group.[1][2] Its analysis by mass spectrometry is crucial for its identification and for understanding its chemical reactivity, particularly in drug development and polymer chemistry where it may be used as a linker or building block. This guide focuses on its fragmentation under electron ionization (EI), a common technique for mass spectrometric analysis.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H11ClO3 | [1][2] |

| Molecular Weight | 178.61 g/mol | [1][2] |

| CAS Number | 35444-44-1 | [1][3] |

| Linear Formula | CH3OCO(CH2)4COCl | [4] |

Experimental Protocol

While a detailed experimental protocol for the reference spectrum is not available, the mass spectrum data was obtained under the following conditions as reported by ChemicalBook[1]:

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 75 eV

-

Source Temperature: 230 °C

-

Sample Temperature: 140 °C

A general procedure for obtaining an EI mass spectrum of a liquid sample like this compound would involve introducing a small amount of the sample into the mass spectrometer's ion source via a direct insertion probe or a gas chromatograph. In the ion source, the sample is vaporized and then bombarded with high-energy electrons (typically 70-75 eV). This results in the formation of a molecular ion (M+) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrometry Data and Fragmentation Analysis

The electron ionization mass spectrum of this compound exhibits a characteristic pattern of fragmentation. The molecular ion (M+) is observed at m/z 178. The most abundant fragment, known as the base peak, is observed at m/z 55.[1] A summary of the significant peaks and their proposed identities is presented below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Proposed Structure |

| 178 | ~1 (not prominent) | [C7H11ClO3]+• (Molecular Ion) | [CH3OCO(CH2)4COCl]+• |

| 147 | Low | [M - OCH3]+ | [CO(CH2)4COCl]+ |

| 143 | Low | [M - Cl]+ | [CH3OCO(CH2)4CO]+ |

| 111 | Moderate | [M - COCl]+ | [CH3OCO(CH2)4]+ |

| 83 | Moderate | [C5H7O]+ | [CH2=CHCO(CH2)2]+ |

| 59 | Moderate | [COOCH3]+ | [COOCH3]+ |

| 55 | 100 (Base Peak) | [C4H7]+ | [CH2=CH-CH2-CH2]+ |

| 41 | High | [C3H5]+ | [CH2=CH-CH2]+ |

Fragmentation Pathway Analysis:

The fragmentation of this compound is driven by the presence of the two functional groups. The initial ionization event removes an electron to form the molecular ion [C7H11ClO3]+•. This unstable ion then undergoes a series of cleavage reactions to produce smaller, more stable fragments.

-

Loss of a methoxy (B1213986) radical (•OCH3): Cleavage of the C-O bond in the ester group results in the formation of an ion at m/z 147.

-

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond in the acyl chloride group leads to the formation of an acylium ion at m/z 143.

-

Loss of the chloroformyl radical (•COCl): This cleavage results in an ion at m/z 111.

-

Formation of the base peak (m/z 55): The base peak at m/z 55 is likely due to a more complex fragmentation pathway involving cyclization and subsequent rearrangement, a common feature in the mass spectra of long-chain aliphatic compounds. It is proposed to be a stable C4H7+ cation.

-

Other significant fragments: The peak at m/z 59 corresponds to the [COOCH3]+ ion, characteristic of methyl esters. The peak at m/z 41 is a common C3H5+ fragment.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound is characterized by a weak molecular ion peak and several key fragment ions that are indicative of its structure. The base peak at m/z 55, along with other significant fragments at m/z 143, 111, and 59, provides a unique fingerprint for the identification of this compound. This guide provides a foundational understanding for researchers and professionals working with this compound, enabling them to interpret mass spectrometry data effectively in their research and development endeavors.

References

Theoretical vs. Experimental Yield of Methyl Adipoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl adipoyl chloride, with a focus on the theoretical and experimental yields. This document details the common synthetic route, a generalized experimental protocol, and a discussion of the factors influencing the yield.

Introduction

This compound, also known as methyl 6-chloro-6-oxohexanoate, is a valuable bifunctional molecule used in the synthesis of various chemical intermediates, including pharmaceuticals and polymers.[1][2] Its structure incorporates both an ester and a reactive acyl chloride group, making it a versatile building block in organic synthesis. The efficiency of its synthesis is a critical factor for its practical application, necessitating a thorough understanding of its theoretical and experimental yields.

The primary route for the synthesis of this compound involves the conversion of the carboxylic acid group of monomethyl adipate (B1204190) to an acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[3][4]

Synthesis of this compound

The conversion of monomethyl adipate to this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen of the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent series of steps results in the formation of the acyl chloride and the gaseous byproducts SO₂ and HCl.

Chemical Reaction

Caption: Synthesis of this compound from Monomethyl Adipate.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be produced from a given amount of reactant based on the stoichiometry of the chemical equation. To calculate the theoretical yield of this compound, the molar masses of the reactant (monomethyl adipate) and the product are required.

For a hypothetical reaction starting with 10.0 g of monomethyl adipate:

-

Moles of Monomethyl Adipate: 10.0 g / 160.17 g/mol = 0.0624 mol

-

Moles of this compound (1:1 stoichiometry): 0.0624 mol

-

Theoretical Yield of this compound: 0.0624 mol * 178.61 g/mol = 11.15 g

Experimental Yield and Data Presentation

The experimental yield is the actual amount of product obtained from a chemical reaction. It is often less than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification.

A reported experimental yield for a reaction involving methyl 6-chloro-6-oxohexanoate (this compound) is 63%.[6]

The following table summarizes the quantitative data for a hypothetical synthesis of this compound.

| Parameter | Value | Reference |

| Reactant | Monomethyl Adipate | |

| Molecular Formula | C₇H₁₂O₄ | |

| Molar Mass | 160.17 g/mol | [5] |

| Starting Mass (Hypothetical) | 10.0 g | |

| Moles (Hypothetical) | 0.0624 mol | |

| Product | This compound | |

| Molecular Formula | C₇H₁₁ClO₃ | [1] |

| Molar Mass | 178.61 g/mol | [1][6] |

| Theoretical Yield | 11.15 g | |

| Experimental Data | ||

| Reported Experimental Yield | 63% | [6] |

| Experimental Mass | 11.15 g * 0.63 = 7.02 g |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound from monomethyl adipate using thionyl chloride. This protocol is based on standard procedures for the synthesis of acyl chlorides.[3][4][7]

Materials:

-

Monomethyl adipate

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or chloroform)[7]

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen).

-

Reactant Addition: Monomethyl adipate is dissolved in an anhydrous solvent and added to the reaction flask.

-

Reagent Addition: Thionyl chloride (typically 1.5 to 2.0 molar equivalents) is added dropwise to the stirred solution at room temperature. The reaction can be exothermic.

-

Reaction: The reaction mixture is heated to reflux (the boiling point of the solvent) and maintained at this temperature for several hours until the evolution of HCl and SO₂ gases ceases. Reaction progress can be monitored by techniques such as TLC or IR spectroscopy.

-

Workup:

-

The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[4] Care should be taken to trap the corrosive and toxic evolved gases.

-

The crude this compound can be purified by distillation under reduced pressure.

-

References

- 1. apicule.com [apicule.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. monoMethyl adipate | C7H12O4 | CID 12328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methyl Adipoyl Chloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of methyl adipoyl chloride, a key reagent in various chemical syntheses, particularly in the development of heme-mimetics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Properties of this compound

This compound, also known as adipic acid monomethyl ester chloride, is a chemical compound with the CAS number 35444-44-1 .[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 35444-44-1[1][2][3] |

| Synonyms | Adipic acid monomethyl ester chloride |

| Linear Formula | CH₃OCO(CH₂)₄COCl[1] |

| Molecular Weight | 178.61 g/mol [1][2][3] |

| Boiling Point | 76 °C at 0.8 mmHg[1] |

| Density | 1.148 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.4470[1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

| EC Number | 252-569-1[1] |

| MDL Number | MFCD00013661[1] |

Role in Heme-Mimetics and Soluble Guanylyl Cyclase (sGC) Signaling

This compound is a notable reagent in the synthesis of improved heme-mimetics.[2] These synthetic compounds are designed to mimic the function of the heme group in proteins and are particularly relevant in studies concerning the soluble guanylyl cyclase (sGC) signaling pathway.[2] The sGC enzyme is a key receptor for nitric oxide (NO), and its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various physiological processes.[4][5][6]

Below is a diagram illustrating the general nitric oxide-soluble guanylyl cyclase-cGMP signaling pathway.

Representative Experimental Protocol: Synthesis Using this compound

The following is a representative experimental protocol where this compound (referred to by its synonym, methyl 6-chloro-6-oxohexanoate) is used in a Friedel-Crafts acylation reaction. This procedure details the synthesis of methyl 6-(4-fluorophenyl)-6-oxohexanoate.

Materials:

-

Aluminum chloride (2.59 g, 19.4 x 10⁻³ mol)

-

Dichloromethane (B109758) (4 ml + 3 ml)

-

Fluorobenzene (B45895) (0.97 ml, 10.3 x 10⁻³ mol)

-

Methyl 6-chloro-6-oxohexanoate (1.31 ml, 8.4 x 10⁻³ mol)

-

Acidified iced water

-

Magnesium sulfate

-

Petroleum ether/ethyl acetate (B1210297) mixture (96/4)

Procedure:

-

A suspension of aluminum chloride in 4 ml of dichloromethane is prepared and cooled to -5 °C.[1]

-

A mixture of fluorobenzene and methyl 6-chloro-6-oxohexanoate in 3 ml of dichloromethane is added gradually, maintaining the temperature between -4 and -7 °C.[1]

-

The reaction mixture is allowed to warm to 20 °C and is stirred for 15 hours.[1]

-

The reaction is then hydrolyzed by pouring it into acidified iced water.[1]

-

The product is extracted with dichloromethane.[1]

-

The organic phase is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.[1]

-

The resulting crude product is purified by chromatography on silica gel using a petroleum ether/ethyl acetate mixture (96/4) as the eluent to yield the final product.[1]

This protocol illustrates a practical application of this compound in organic synthesis, highlighting its utility as a versatile chemical building block. The workflow for this synthesis is depicted in the diagram below.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound | 35444-44-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Soluble guanylyl cyclase mediates noncanonical nitric oxide signaling by nitrosothiol transfer under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo [frontiersin.org]

- 6. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl Adipoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl adipoyl chloride in common organic solvents. Given the compound's reactive nature as an acyl chloride, this document emphasizes proper handling and experimental protocols to ensure accurate and safe solubility determination.

Introduction to this compound

This compound, with the chemical formula C₇H₁₁ClO₃, is a bifunctional molecule containing both a methyl ester and an acyl chloride group.[1][2][3][4][5] This structure makes it a valuable reagent in organic synthesis, particularly in the preparation of polymers and specialty chemicals where controlled derivatization of adipic acid is required. Its high reactivity, characteristic of acyl chlorides, necessitates careful consideration of solvent choice and handling conditions to prevent unwanted side reactions, primarily hydrolysis and alcoholysis.[6]

Qualitative Solubility Data

| Compound | Solvent | Solubility | Source |

| This compound | Chloroform | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] | |

| Adipoyl Chloride | Benzene | Soluble | [7] |

| Ether | Soluble | [7] | |

| Cyclohexane | Forms a 5% solution | ||

| Hexane | Miscible |

This table is based on available chemical literature and supplier information. Independent verification is recommended.

Experimental Protocol for Solubility Determination

The high reactivity of this compound, particularly its sensitivity to moisture, requires that all solubility experiments be conducted under strictly anhydrous conditions.[1] All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon), and anhydrous solvents should be used.

3.1. Materials and Equipment

-

This compound (≥97% purity)

-

Anhydrous organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, diethyl ether, acetone, ethyl acetate, hexane, toluene)

-

Oven-dried glassware (vials with screw caps, graduated cylinders, pipettes)

-

Inert gas supply (nitrogen or argon) with a manifold

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Syringes and needles

-

Temperature-controlled environment (e.g., water bath or heating block)

3.2. Qualitative Solubility Determination

This method provides a rapid assessment of solubility at a defined concentration.

-

Under an inert atmosphere, add approximately 100 mg of this compound to a dry vial.

-

Add 1 mL of the anhydrous solvent to the vial.

-

Seal the vial and stir the mixture vigorously at a controlled temperature (e.g., 25 °C) for 10-15 minutes.

-

Visually inspect the solution. The compound is considered "soluble" if a clear, homogeneous solution is formed with no visible solid particles. It is "partially soluble" if some solid remains, and "insoluble" if the bulk of the solid does not dissolve.

-

Record the observations.

3.3. Quantitative Solubility Determination (Gravimetric Method)

This method determines the saturation concentration of this compound in a solvent.

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial under an inert atmosphere.

-

Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and transfer it to a pre-weighed, dry vial.

-

Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a low temperature to avoid decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the residue.

-

The solubility can be calculated in g/100 mL or mol/L using the following formulas:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / (Volume of supernatant (L))

-

Repeat the measurement at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Safety Precautions

This compound is a corrosive substance that reacts with moisture to produce hydrochloric acid.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All reactions and manipulations should be carried out under an inert atmosphere to prevent decomposition. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

While quantitative solubility data for this compound is scarce, this guide provides the available qualitative information and a detailed experimental protocol for its accurate determination. The high reactivity of the compound necessitates stringent anhydrous conditions throughout the experimental process. The provided workflow and safety guidelines are intended to assist researchers in safely and effectively characterizing the solubility of this important chemical reagent.

References

- 1. This compound | 35444-44-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. 甲基脂肪酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 6-chloro-6-oxohexanoate | C7H11ClO3 | CID 520737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Page loading... [guidechem.com]

Technical Guide: Methyl Adipoyl Chloride in Drug Development and Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl adipoyl chloride, a key reagent in the synthesis of novel therapeutic agents. This document details its chemical properties, experimental applications, and its role in modulating critical signaling pathways, offering valuable insights for professionals in drug discovery and development.

Core Properties of this compound

This compound, also known as methyl 6-chloro-6-oxohexanoate, is a mono-acyl chloride derivative of adipic acid. Its bifunctional nature, possessing both an ester and a reactive acyl chloride group, makes it a versatile building block in organic synthesis.

| Property | Data |

| Molecular Formula | C₇H₁₁ClO₃ |

| Molecular Weight | 178.61 g/mol |

| CAS Number | 35444-44-1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 76 °C at 0.8 mmHg |

| Density | 1.148 g/mL at 25 °C |

| Refractive Index | n20/D 1.4470 |

Synthesis of this compound

The synthesis of this compound typically involves the selective conversion of the monomethyl ester of adipic acid (monomethyl adipate) to its corresponding acyl chloride. This can be achieved using standard chlorinating agents. A general synthetic approach is outlined below:

Reaction: Monomethyl adipate (B1204190) is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent and sometimes with a catalytic amount of a substance like N,N-dimethylformamide (DMF). The reaction selectively converts the carboxylic acid moiety to an acyl chloride, leaving the methyl ester group intact.

Illustrative Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Friedel-Crafts Acylation using this compound

This protocol describes a representative application of this compound in a Friedel-Crafts acylation reaction to form a carbon-carbon bond with an aromatic compound.

Materials:

-

This compound (methyl 6-chloro-6-oxohexanoate)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Acidified iced water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a suspension of 2.59 g (19.4 x 10⁻³ mol) of aluminum chloride in 4 ml of dichloromethane.

-

Cool the suspension to -5 °C.

-

Gradually add a mixture of 0.97 ml (10.3 x 10⁻³ mol) of fluorobenzene and 1.31 ml (8.4 x 10⁻³ mol) of this compound in 3 ml of dichloromethane, maintaining the temperature between -4 and -7 °C.

-

Allow the reaction mixture to warm to 20 °C and stir for 15 hours.

-

Hydrolyze the reaction by pouring it into acidified iced water.

-

Extract the product with dichloromethane.

-

Wash the organic phase with water, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography on silica gel using a petroleum ether/ethyl acetate mixture (96/4) as the eluent to yield the final product.

Role in Modulating the Soluble Guanylyl Cyclase (sGC) Signaling Pathway

This compound serves as a crucial reagent in the synthesis of heme-mimetics, such as cinaciguat (B1243192) (BAY 58-2667), which are potent activators of soluble guanylyl cyclase (sGC).[1] The nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) pathway is a fundamental signaling cascade in the cardiovascular system, regulating processes like vasodilation.[2]

Under conditions of oxidative stress, the sGC enzyme can become oxidized and heme-deficient, rendering it unresponsive to endogenous NO.[2] Cinaciguat and similar compounds synthesized using reagents like this compound can activate this NO-unresponsive form of sGC, restoring the production of cGMP.[2] This mechanism offers a promising therapeutic strategy for cardiovascular diseases associated with endothelial dysfunction.

The NO-sGC-cGMP Signaling Pathway and the Action of sGC Activators

Caption: The NO-sGC-cGMP signaling pathway and the therapeutic action of sGC activators.

Experimental Protocol: In Vitro sGC Activity Assay (cGMP Accumulation)

This protocol outlines a general method to assess the activity of sGC activators, such as those synthesized using this compound, by measuring the accumulation of cGMP in cultured cells.

Materials:

-

Cultured cells (e.g., pulmonary artery smooth muscle cells)

-

sGC activator compound (e.g., cinaciguat)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer (e.g., 0.1 N HCl)

-

Commercial cGMP enzyme immunoassay (EIA) kit

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Seed and culture cells in appropriate plates until they reach the desired confluency.

-

Pre-treatment with PDE Inhibitor: To prevent the degradation of newly synthesized cGMP, pre-treat the cells with a PDE inhibitor in a serum-free medium for a defined period (e.g., 10-30 minutes).

-

Compound Treatment: Add varying concentrations of the sGC activator to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with a suitable lysis buffer.

-

Sample Collection: Collect the cell lysates and centrifuge to pellet cellular debris.

-

cGMP Measurement: Measure the cGMP concentration in the supernatants using a commercial cGMP EIA kit, following the manufacturer's instructions.

-

Protein Quantification: Determine the total protein concentration in each lysate for normalization of the cGMP levels.

-

Data Analysis: Express the results as the amount of cGMP produced per milligram of protein.

References

The Reaction of Methyl Adipoyl Chloride with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms, experimental protocols, and quantitative data related to the interaction of methyl adipoyl chloride with various nucleophiles. This information is critical for professionals engaged in the synthesis of novel chemical entities, including the development of polymers, pharmaceuticals, and other advanced materials.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound, a mono-acyl chloride ester, with nucleophiles proceeds via a well-established nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or carbanion) on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. A proton is subsequently lost from the nucleophile (if it was neutral, e.g., an amine or alcohol), often facilitated by a mild base or an excess of the nucleophilic reagent, to yield the final acylated product and hydrochloric acid.

The high reactivity of acyl chlorides, including this compound, is attributed to the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic.

Reaction with Nitrogen Nucleophiles (Amines)

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of amides. This reaction is typically rapid and exothermic. To neutralize the hydrochloric acid byproduct, which can form a salt with the unreacted amine, at least two equivalents of the amine are often used, or one equivalent of the amine in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine.

Reaction with Oxygen Nucleophiles (Alcohols)

Alcohols react with this compound to form the corresponding esters. These reactions are generally carried out in the presence of a base (e.g., pyridine) to act as a catalyst and to scavenge the HCl produced. The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction rate.

Reaction with Carbon Nucleophiles (Friedel-Crafts Acylation)

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds. The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Quantitative Data Summary

The following table summarizes available quantitative data for reactions involving this compound and analogous acyl chlorides. Due to the limited availability of systematic studies on this compound itself, data from closely related reactions are included to provide a comparative context.

| Acyl Chloride | Nucleophile | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Fluorobenzene (B45895) | Dichloromethane (B109758) | AlCl₃ | -7 to 20 | 15 | 63 | [1] |

| Adipoyl chloride | Polyvinyl alcohol | DMF | - | Ice bath then reflux | 0.5 | Not specified | [2] |

| Adipoyl chloride | Hexamethylenediamine | Aqueous/Hexanes | NaOH | Not specified | Not specified | Near-quantitative | [3] |

| Adipoyl chloride | Cardol | - | Nitrogen atm. | 170 | 8 | up to 63 | [3] |

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene with this compound[1]

This protocol details the acylation of an aromatic ring, a common application for acyl chlorides in organic synthesis.

Materials:

-

This compound (methyl 6-chloro-6-oxohexanoate)

-

Fluorobenzene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Acidified iced water

Procedure:

-

A suspension of 2.59 g (19.4 mmol) of aluminum chloride in 4 ml of dichloromethane is prepared in a reaction vessel.

-

The suspension is cooled to -5°C.

-

A mixture of 0.97 ml (10.3 mmol) of fluorobenzene and 1.31 ml (8.4 mmol) of this compound in 3 ml of dichloromethane is added gradually to the cooled suspension, maintaining the temperature between -4 and -7°C.

-

The reaction mixture is allowed to warm to 20°C and stirred for 15 hours.

-

The reaction is quenched by hydrolysis in acidified iced water.

-

The product is extracted with dichloromethane.

-

The organic phase is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate mixture (96/4) as the eluent to yield the final product.

Protocol 2: General Procedure for Amide Synthesis with an Acyl Chloride[4]

This protocol provides a general guideline for the synthesis of amides from acyl chlorides, which is applicable to this compound.

Materials:

-

Acyl chloride (e.g., this compound)

-

Primary or secondary amine

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Iced water

-

Diethyl ether

Procedure:

-

Dissolve the amine in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add the acyl chloride dropwise to the cooled amine solution.

-

Add DIPEA (at least one equivalent to the amount of HCl produced) to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding iced water.

-

If a precipitate forms, filter the solid and wash with diethyl ether and DCM.

-

If no precipitate forms, extract the product with DCM.

-

The crude product can be further purified by column chromatography or recrystallization.

Protocol 3: Synthesis of a Polyester from Adipoyl Chloride and Polyvinyl Alcohol[2]

This protocol demonstrates the formation of ester linkages in a polymerization reaction, a key application for di- and mono-acyl chlorides.

Materials:

-

Adipoyl chloride

-

Polyvinyl alcohol

-

Dimethylformamide (DMF)

-

Sodium bicarbonate solution

-

Ethanol

-

Water

Procedure:

-

Place 1 mole equivalent of polyvinyl alcohol in 20 ml of DMF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the flask in an ice bath.

-

Introduce 1 mole equivalent of adipoyl chloride into the dropping funnel.

-

Add the adipoyl chloride dropwise to the polyvinyl alcohol solution with frequent shaking over a period of 45 minutes.

-

Remove the ice bath and reflux the mixture for 30 minutes.

-

Pour the reaction product into water.

-

Wash the product with a small amount of sodium bicarbonate solution, followed by water, and then ethanol.

-

The final polymer can be purified by dissolving it in DMSO and reprecipitating from ethanol.

Visualizations

Reaction Mechanisms

References

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for Methyl Adipoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl adipoyl chloride, also known as adipic acid monomethyl ester chloride, is a bifunctional organic compound featuring both a methyl ester and a reactive acyl chloride group.[1] This structure makes it a valuable intermediate and building block in organic synthesis. It is particularly useful for introducing a six-carbon aliphatic spacer into molecules, enabling the synthesis of polymers, pharmaceuticals, and other specialty chemicals. For instance, it has been utilized as a reagent for developing heme-mimetics that affect soluble guanylyl cyclase (sGC) activity.[2] This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound from adipic acid.

Overall Reaction Scheme

The synthesis is typically performed in two sequential steps:

-

Mono-esterification: Adipic acid is reacted with methanol (B129727) under acidic conditions to yield adipic acid monomethyl ester.

-

Chlorination: The remaining carboxylic acid group of the monomethyl ester is converted to an acyl chloride using a chlorinating agent, such as thionyl chloride.

Chemical Equations: Step 1: HOOC-(CH₂)₄-COOH + CH₃OH ⇌ HOOC-(CH₂)₄-COOCH₃ + H₂O Step 2: HOOC-(CH₂)₄-COOCH₃ + SOCl₂ → ClOC-(CH₂)₄-COOCH₃ + SO₂ + HCl

Materials and Reagents

A summary of the required reagents is provided in the table below.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Notes |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 1.36 | 124-04-9 | Starting material |

| Methanol | CH₄O | 32.04 | 0.792 | 67-56-1 | Reagent and solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | 1.84 | 7664-93-9 | Catalyst |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.636 | 7719-09-7 | Chlorinating agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.326 | 75-09-2 | Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.20 | 144-55-8 | For neutralization |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 2.66 | 7487-88-9 | Drying agent |

Equipment

-

Round-bottom flasks (250 mL and 500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

-

Ice bath

-

Fume hood

Experimental Protocol

Step 1: Synthesis of Adipic Acid Monomethyl Ester

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (146.1 g, 1.0 mol) and methanol (150 mL).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The solid adipic acid will gradually dissolve as the reaction proceeds.

-

Reaction Quenching: After the reflux period, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Workup: Dissolve the resulting oily residue in 200 mL of dichloromethane. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst, followed by a wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude adipic acid monomethyl ester as a colorless oil or white solid. Further purification is typically not required for the next step.

Step 2: Synthesis of this compound

Safety Note: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂).[3][4] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][5]

-

Reaction Setup: Place the crude adipic acid monomethyl ester (from Step 1) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) to the flask at room temperature. The addition should be done carefully as the reaction is exothermic and generates gas.

-

Reaction: Once the initial vigorous reaction subsides, gently heat the mixture to 50-60°C for 2-3 hours. The evolution of gas (SO₂ and HCl) should be observed. The reaction is complete when gas evolution ceases.

-

Purification: The excess thionyl chloride can be removed by distillation at atmospheric pressure. The desired product, this compound, is then purified by vacuum distillation.[2] The boiling point is approximately 76°C at 0.8 mmHg.[1][2]

Data Presentation

The following table summarizes the expected results for the synthesis.

| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Yield (%) | Purity (by GC) | Physical Appearance |

| Adipic Acid Monomethyl Ester | 160.17 | 136-144 | 85-90% | >95% | Colorless oil / White solid |

| This compound | 178.61 (from 1 mol) | 143-152 | 80-85% | >97% | Colorless to pale yellow liquid[6] |

Visualization of Experimental Workflow

The logical flow of the synthesis protocol is depicted in the diagram below.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for Polyesteramide Synthesis Using Methyl Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl adipoyl chloride is an asymmetrical monomer containing both a reactive acyl chloride group and a less reactive methyl ester group.[1] This unique structure allows for the synthesis of polyesteramides, polymers that incorporate both ester and amide linkages into their backbone.[2][3] The combination of these functional groups can impart a desirable balance of properties, including biodegradability from the ester linkages and enhanced thermal and mechanical stability from the amide groups, making them promising materials for biomedical applications such as drug delivery and tissue engineering.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of polyesteramides using this compound and a diamine, focusing on two primary methods: interfacial polymerization and solution polycondensation.

Reaction Mechanism

The synthesis of polyesteramides from this compound and a diamine proceeds via a nucleophilic acyl substitution reaction. The highly reactive acyl chloride group readily reacts with the amine groups of the diamine to form an amide bond, while the methyl ester group can subsequently react under more forcing conditions or with a diol in a separate step to form ester linkages. This two-stage reactivity allows for the controlled synthesis of polyesteramides.[2][3]

Data Presentation

Table 1: Typical Properties of Aliphatic Polyesteramides

| Property | Typical Value Range | Notes |

| Melting Temperature (Tm) | 100 - 160 °C | Dependent on the specific diamine and diol used, as well as the ester/amide ratio.[3] |

| Glass Transition Temp (Tg) | 10 - 60 °C | Influenced by the flexibility of the polymer chain and the degree of hydrogen bonding.[2] |

| Number Average Mol. Weight (Mn) | 10,000 - 30,000 g/mol | Can be controlled by reaction conditions such as monomer stoichiometry, temperature, and reaction time.[3] |

| Tensile Strength | Up to 27.4 ± 0.1 MPa | Varies significantly with the chemical composition and molecular weight of the polymer. |

| Solubility | Generally soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) | Solubility is influenced by the specific monomers used and the resulting polymer structure.[5] |

Note: The data presented are general ranges for aliphatic polyesteramides and may vary depending on the specific experimental conditions and monomers used.

Experimental Protocols

Protocol 1: Interfacial Polymerization for Polyesteramide Synthesis

Interfacial polymerization occurs at the interface of two immiscible liquids, with each phase containing one of the reactive monomers.[6] This method is often rapid and can produce high molecular weight polymers at room temperature.[5]

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (or another suitable organic solvent)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Pipettes

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. For example, a 5% (w/v) solution of hexamethylenediamine with a stoichiometric amount of sodium hydroxide to neutralize the HCl byproduct.

-

Organic Phase Preparation: Prepare a solution of this compound in an organic solvent such as dichloromethane. A typical concentration is 5% (w/v).

-

Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing of the two layers. A polymer film will form at the interface.

-

Polymer Collection: Gently grasp the polymer film with forceps and continuously pull it from the beaker. The polymer will form a continuous strand or "rope."

-

Washing: Wash the collected polyesteramide thoroughly with deionized water to remove any unreacted monomers, salts, and solvent. A final wash with ethanol (B145695) may be performed.

-

Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Solution Polycondensation for Polyesteramide Synthesis

Solution polycondensation involves the reaction of the monomers in a single solvent phase.[2] This method allows for better control over the reaction conditions and can lead to polymers with a more uniform structure.

Materials:

-

This compound

-

Hexamethylenediamine

-

N-Methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent

-

Lithium chloride (LiCl) (optional, to improve solubility)

-

Methanol (B129727) (for precipitation)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet

-

Dropping funnel

-

Ice bath

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware to ensure anhydrous conditions.

-

Diamine Solution: In the flask, dissolve hexamethylenediamine in anhydrous NMP under a nitrogen atmosphere. If needed, add a small amount of LiCl (e.g., 5 wt%) to aid in the dissolution of the polymer as it forms. Cool the solution to 0°C using an ice bath.

-

Monomer Addition: Dissolve this compound in anhydrous NMP in the dropping funnel. Add the this compound solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyesteramide.

-

Purification: Collect the polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, salts, and residual solvent.

-

Drying: Dry the purified polyesteramide in a vacuum oven at 80-100°C until a constant weight is achieved.

Mandatory Visualizations

Reaction Mechanism of Polyesteramide Synthesis

Caption: Reaction mechanism for polyesteramide synthesis.

Experimental Workflow for Interfacial Polymerization

Caption: Experimental workflow for interfacial polymerization.

Logical Relationship of Synthesis Parameters and Polymer Properties

Caption: Relationship between synthesis parameters and polymer properties.

References

Application Notes and Protocols for Interfacial Polymerization Using Methyl Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interfacial polymerization is a powerful technique for the synthesis of a wide range of polymers, including polyamides and poly(ester amide)s. This method involves the reaction of two immiscible monomer solutions at their interface. The polymerization of methyl adipoyl chloride with a diamine is a prime example of this technique, leading to the formation of poly(ester amide)s (PEAs). These polymers are of significant interest in the biomedical field, particularly for drug delivery applications, due to their biodegradability, biocompatibility, and tunable mechanical properties.[1][2][3][4] The presence of both ester and amide linkages in the polymer backbone allows for a combination of desirable characteristics from both polyesters and polyamides.[1][2][3][4]

This document provides detailed application notes and protocols for the synthesis of poly(ester amide)s via the interfacial polymerization of this compound with a suitable diamine, such as 1,6-hexanediamine.

Principle of the Method

Interfacial polymerization occurs at the boundary between two immiscible liquids. In this case, an aqueous solution of a diamine (e.g., 1,6-hexanediamine) is carefully layered with an organic solution containing this compound. The polymerization reaction is rapid and confined to the interface, resulting in the formation of a thin polymer film.[3] This film can be continuously withdrawn from the interface as a "rope" or collected as a membrane. The reaction is a step-growth polymerization where the amine groups of the diamine react with the acid chloride group of the this compound to form amide bonds, while the methyl ester group remains intact within the polymer backbone. The hydrochloric acid (HCl) byproduct generated during the reaction is typically neutralized by a base, such as sodium hydroxide (B78521), present in the aqueous phase.[5]

Applications in Drug Development

Poly(ester amide)s synthesized from this compound are promising candidates for various drug delivery systems. Their key advantages include:

-

Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, biocompatible molecules that can be cleared by the body.[1][2][3]

-

Biocompatibility: The degradation products, which include amino acids and diols, are generally well-tolerated by the body.[2]

-

Tunable Properties: The physical and chemical properties of the PEAs, such as their degradation rate, mechanical strength, and hydrophilicity, can be tailored by varying the diamine monomer used in the synthesis.[6]

-

Drug Encapsulation: PEAs can be formulated into various drug delivery vehicles, such as microcapsules, nanoparticles, and hydrogels, to encapsulate and protect therapeutic agents.[3][7]

-

Controlled Release: The degradation of the polymer matrix allows for the sustained and controlled release of the encapsulated drug over time.[3]

Experimental Protocols